
N-propyl-2,3-dihydro-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-propyl-2,3-dihydro-1-benzofuran-2-carboxamide, also known as PD 168077, is a synthetic compound that belongs to the class of benzofuran derivatives. It is a potent and selective agonist for the dopamine D4 receptor, which plays a crucial role in regulating various physiological and behavioral functions. PD 168077 has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
作用機序
N-propyl-2,3-dihydro-1-benzofuran-2-carboxamide 168077 acts as a selective agonist for the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and the limbic system of the brain. Activation of the D4 receptor by N-propyl-2,3-dihydro-1-benzofuran-2-carboxamide 168077 leads to the activation of various intracellular signaling pathways, including the cyclic AMP (cAMP) pathway and the phosphoinositide 3-kinase (PI3K) pathway. These pathways play a crucial role in regulating neuronal excitability, synaptic plasticity, and gene expression, which are essential for normal brain function.
Biochemical and physiological effects:
N-propyl-2,3-dihydro-1-benzofuran-2-carboxamide 168077 has several biochemical and physiological effects, including enhancing cognitive function, improving attention and memory, reducing impulsivity, and reducing drug-seeking behavior and relapse. These effects are primarily mediated by the activation of the dopamine D4 receptor in the prefrontal cortex and the limbic system of the brain. N-propyl-2,3-dihydro-1-benzofuran-2-carboxamide 168077 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.
実験室実験の利点と制限
N-propyl-2,3-dihydro-1-benzofuran-2-carboxamide 168077 has several advantages for lab experiments, including its high potency and selectivity for the dopamine D4 receptor, its well-characterized mechanism of action, and its potential therapeutic applications in several neurological and psychiatric disorders. However, there are some limitations to using N-propyl-2,3-dihydro-1-benzofuran-2-carboxamide 168077 in lab experiments, including its relatively short half-life, its limited solubility in aqueous solutions, and the potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for research on N-propyl-2,3-dihydro-1-benzofuran-2-carboxamide 168077, including investigating its potential therapeutic applications in other neurological and psychiatric disorders, such as depression, anxiety, and bipolar disorder. Further research is also needed to elucidate the molecular mechanisms underlying the neuroprotective effects of N-propyl-2,3-dihydro-1-benzofuran-2-carboxamide 168077 and to develop more potent and selective agonists for the dopamine D4 receptor. Additionally, the development of novel drug delivery systems may improve the pharmacokinetic properties of N-propyl-2,3-dihydro-1-benzofuran-2-carboxamide 168077 and enhance its therapeutic efficacy.
合成法
N-propyl-2,3-dihydro-1-benzofuran-2-carboxamide 168077 can be synthesized by several methods, including the reaction of 2-(2-bromoethyl)-1-benzofuran with propylamine in the presence of a palladium catalyst, or the reaction of 2-(2-chloroethyl)-1-benzofuran with propylamine in the presence of a base. The purity and yield of the compound can be improved by various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
N-propyl-2,3-dihydro-1-benzofuran-2-carboxamide 168077 has been widely used in scientific research to investigate the dopamine D4 receptor's role in various physiological and behavioral functions. It has been used in several in vitro and in vivo studies to elucidate the receptor's mechanism of action and its potential therapeutic applications. N-propyl-2,3-dihydro-1-benzofuran-2-carboxamide 168077 has been shown to enhance cognitive function, improve attention and memory, and reduce impulsivity in animal models of ADHD. It has also been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction.
特性
IUPAC Name |
N-propyl-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-7-13-12(14)11-8-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJKLRYWRBAAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-2,3-dihydro-1-benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


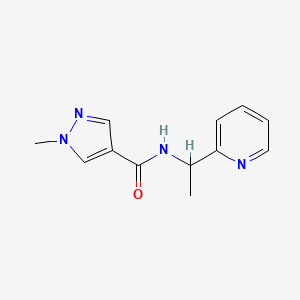

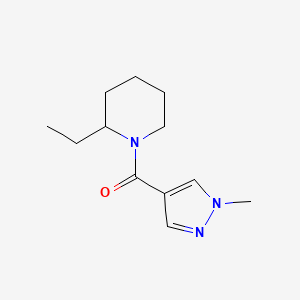


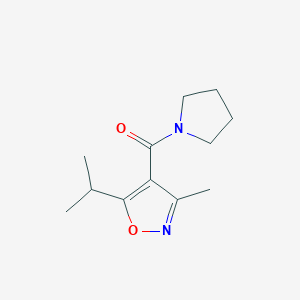
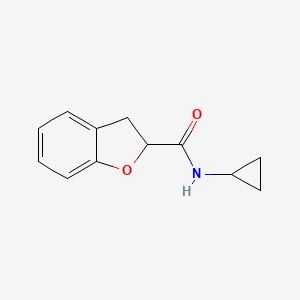
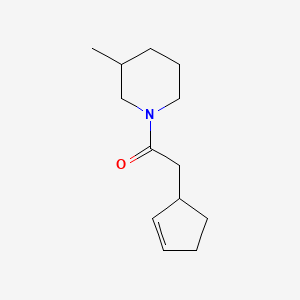
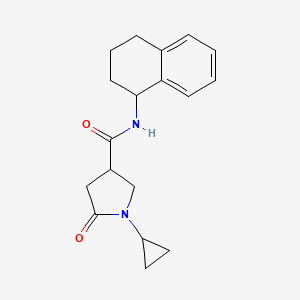
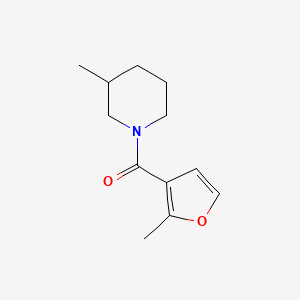
![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
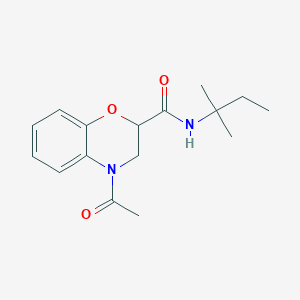
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)